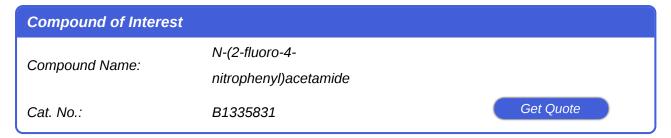


Technical Guide: 2'-Fluoro-4'-nitroacetanilide (CAS Number 348-19-6)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2'-Fluoro-4'-nitroacetanilide (CAS No. 348-19-6). While this compound is structurally related to molecules with known biological activities, a thorough review of publicly available scientific literature reveals no specific data on its biological effects, mechanism of action, or associated signaling pathways. This document summarizes the available physicochemical data and presents a detailed, generalized experimental protocol for its synthesis based on established chemical reactions for analogous compounds.

Chemical Structure and Properties

2'-Fluoro-4'-nitroacetanilide, also known as **N-(2-fluoro-4-nitrophenyl)acetamide**, is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and an acetamido group.

Chemical Structure:



Table 1: Physicochemical Properties of 2'-Fluoro-4'-nitroacetanilide[1]

Property	Value
CAS Number	348-19-6
Molecular Formula	C ₈ H ₇ FN ₂ O ₃
Molecular Weight	198.15 g/mol
Melting Point	200-201 °C
Boiling Point (Predicted)	391.0 ± 32.0 °C
Density (Predicted)	1.429 ± 0.06 g/cm ³
pKa (Predicted)	12.83 ± 0.70
Appearance	Solid

Synthesis

A detailed experimental protocol for the synthesis of 2'-Fluoro-4'-nitroacetanilide is not explicitly available in the reviewed literature. However, a standard method for the acylation of anilines can be adapted from procedures for similar compounds, such as the synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. The proposed synthesis involves the acetylation of 2-fluoro-4-nitroaniline.



Proposed Experimental Protocol: Acetylation of 2-Fluoro-4-nitroaniline

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

- 2-fluoro-4-nitroaniline
- Acetic anhydride
- Pyridine (or another suitable base)
- Dichloromethane (or another suitable solvent)
- · Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

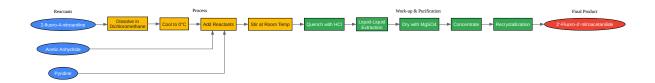
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-4-nitroaniline (1 equivalent) in dichloromethane.
- Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 equivalents) dropwise.
- Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.



- Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.
 The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by adding 1M HCl solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
 - Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude 2'-Fluoro-4'-nitroacetanilide by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.

Synthesis Workflow Diagram





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Proposed synthesis workflow for 2'-Fluoro-4'-nitroacetanilide.

Biological Activity and Signaling Pathways

Despite a comprehensive search of scientific databases and literature, no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for 2'-Fluoro-4'-nitroacetanilide (CAS 348-19-6) have been identified.

However, it is noteworthy that structurally similar compounds have been investigated for their therapeutic potential. For instance, various derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have demonstrated antitubercular activity.[2][3] Additionally, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its antibacterial properties against Klebsiella pneumoniae, with a proposed mechanism of action involving the inhibition of penicillin-binding proteins.[4][5]

The presence of the fluoro and nitro functional groups on the acetanilide scaffold suggests that 2'-Fluoro-4'-nitroacetanilide could be a candidate for biological screening. These groups are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The electron-withdrawing nature of the nitro and fluoro groups can influence the electronic environment of the aromatic ring and the reactivity of the acetamido group, which could be critical for interactions with biological targets.



Given the lack of direct evidence, any potential biological role of 2'-Fluoro-4'-nitroacetanilide remains speculative. Further research, including in vitro and in vivo screening, is required to elucidate any pharmacological effects and to determine if it interacts with any cellular signaling pathways.

Conclusion

2'-Fluoro-4'-nitroacetanilide (CAS 348-19-6) is a well-defined chemical entity with known physicochemical properties. While a specific, detailed synthesis protocol is not published, it can be reliably synthesized through standard organic chemistry methods, such as the acylation of 2-fluoro-4-nitroaniline. The most significant knowledge gap for this compound is the complete absence of data regarding its biological activity and mechanism of action. Based on the activity of structurally related molecules, it may be a candidate for future investigation in drug discovery programs, particularly in the areas of antibacterial and antitubercular research. Until such studies are conducted and published, its role in biological systems and potential as a therapeutic agent remain unknown. Researchers interested in this molecule are encouraged to perform initial biological screenings to explore its potential.

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